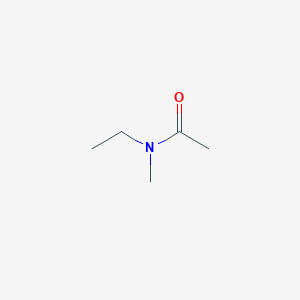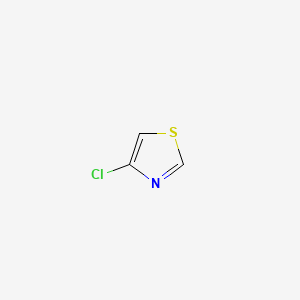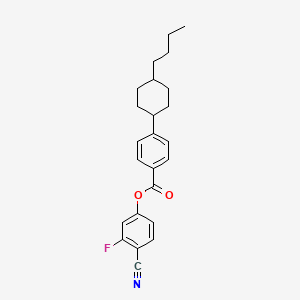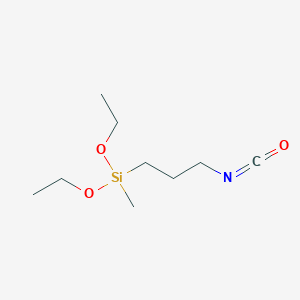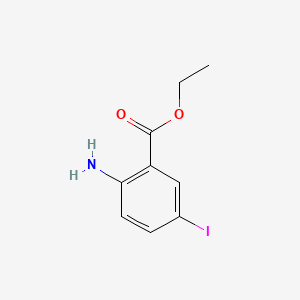
2-クロロ-3-ニトロベンズアルデヒド
概要
説明
2-Chloro-3-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4ClNO3 . It has an average mass of 185.565 Da and a monoisotopic mass of 184.987976 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-nitrobenzaldehyde consists of a benzene ring with a chlorine atom and a nitro group attached at the 2nd and 3rd positions respectively, and a formyl group at the 1st position .Physical And Chemical Properties Analysis
2-Chloro-3-nitrobenzaldehyde is a pale-yellow to yellow-brown solid . It has a molecular weight of 185.57 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
シッフ塩基の合成
2-クロロ-3-ニトロベンズアルデヒド: は、イミンまたはアゾメチン基 (-C=N-) を持つ化合物であるシッフ塩基の合成に使用されます。これらの塩基は、第一アミンとカルボニル化合物の縮合反応によって形成されます。 シッフ塩基は、配位化学における配位子としての役割を果たしたり、抗菌作用や抗炎症作用などの生物活性を持つなど、幅広い用途があります .
配位化学における配位子
2-クロロ-3-ニトロベンズアルデヒドは、その構造的な柔軟性により、配位化合物における配位子の前駆体として機能することができます。 これらの配位子は、多くの場合、窒素と酸素の両方のドナー原子を含む、大環状または大環状の多座配位子であり、金属イオンとの安定な錯体の形成に不可欠です .
医薬品用途
2-クロロ-3-ニトロベンズアルデヒドから誘導されたシッフ塩基は、一連の生物活性を示します。 これらの化合物は、抗菌、抗結核、抗寄生虫、抗けいれん、抗ウイルス、抗酸化活性など、医薬品における潜在的な用途について研究されています .
Safety and Hazards
作用機序
Target of Action
As an aldehyde, it can potentially react with various biological nucleophiles, including amines and hydrazines .
Mode of Action
2-Chloro-3-nitrobenzaldehyde, being an aldehyde, can undergo reactions to form oximes and hydrazones . In these reactions, the nitrogen acts as a nucleophile, reacting with the partially positive carbon of the carbonyl group in the aldehyde . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones can potentially interfere with various biochemical processes, particularly those involving aldehydes and ketones .
Pharmacokinetics
Its chemical properties, such as its molecular weight of 18556 , may influence its bioavailability.
Result of Action
The formation of oximes and hydrazones can potentially alter the function of proteins and other biomolecules that interact with aldehydes and ketones .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-nitrobenzaldehyde. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C
生化学分析
Biochemical Properties
2-Chloro-3-nitrobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as an intermediate in the synthesis of nitrophenyl-porphyrins, which have been shown to exhibit anti-inflammatory and antinociceptive properties . The interactions of 2-Chloro-3-nitrobenzaldehyde with these biomolecules are essential for its role in biochemical pathways.
Cellular Effects
2-Chloro-3-nitrobenzaldehyde has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that nitrophenyl-porphyrins derived from 2-Chloro-3-nitrobenzaldehyde can modulate the production of cytokines in macrophages, thereby reducing inflammation . This indicates that 2-Chloro-3-nitrobenzaldehyde can impact immune cell function and inflammatory responses.
Molecular Mechanism
The molecular mechanism of 2-Chloro-3-nitrobenzaldehyde involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, nitrophenyl-porphyrins synthesized from 2-Chloro-3-nitrobenzaldehyde have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 . These interactions are crucial for the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-nitrobenzaldehyde can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have indicated that nitrophenyl-porphyrins derived from 2-Chloro-3-nitrobenzaldehyde maintain their anti-inflammatory properties over time, suggesting that the compound is relatively stable under laboratory conditions .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-nitrobenzaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antinociceptive activities. At higher doses, it may cause toxic or adverse effects. For instance, nitrophenyl-porphyrins derived from 2-Chloro-3-nitrobenzaldehyde have been shown to reduce inflammation and pain without visible toxicity at certain dosages . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Chloro-3-nitrobenzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other chemical compounds. For example, the compound can undergo nitration and reduction reactions to form nitrophenyl-porphyrins, which are active in biochemical pathways . These metabolic transformations are critical for the compound’s biological activity.
Transport and Distribution
The transport and distribution of 2-Chloro-3-nitrobenzaldehyde within cells and tissues are essential for its biochemical effects. The compound can be transported by specific binding proteins and transporters, which facilitate its localization and accumulation in target tissues. Understanding the transport mechanisms of 2-Chloro-3-nitrobenzaldehyde is crucial for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Chloro-3-nitrobenzaldehyde affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, nitrophenyl-porphyrins derived from 2-Chloro-3-nitrobenzaldehyde can localize to specific subcellular regions, influencing their biochemical activity . Understanding the subcellular distribution of the compound is important for elucidating its mechanism of action.
特性
IUPAC Name |
2-chloro-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIVBBWLRIFGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506235 | |
| Record name | 2-Chloro-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58755-57-0 | |
| Record name | 2-Chloro-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




